![molecular formula C₁₁H₁₉N₂O₅ B1139766 trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl CAS No. 119580-75-5](/img/structure/B1139766.png)
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl
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Overview
Description
“trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl” is a chemical compound with the molecular formula C11H19N2O5 and a molecular weight of 259.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Spin Probes and Spin Labels
“trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl” is used in the field of Spin Trapping, Spin Probes, and Spin Labels . These are techniques used in electron paramagnetic resonance (EPR) spectroscopy for the study of radicals and radical reactions. The compound can be used as a spin label, a paramagnetic molecule used to identify and monitor a specific site on a large molecule or complex.
Quantification of Reactive Oxygen Species
This compound has been used in an electron paramagnetic resonance (EPR) technique as a spin probe . This technique was introduced as a versatile method for high precision quantification of reactive oxygen species, including the superoxide radical in frozen biological samples . This allows for the detection and measurement of reactive oxygen species in various biological contexts, which is crucial in understanding many biological processes and diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMQWQHWAPHJD-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433783 |
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